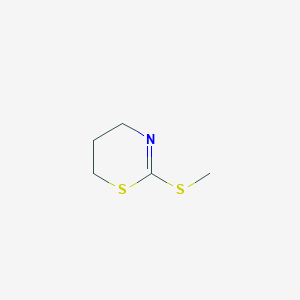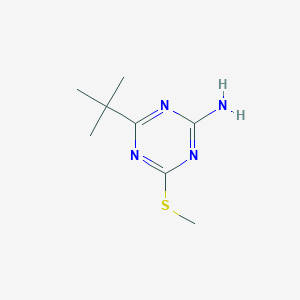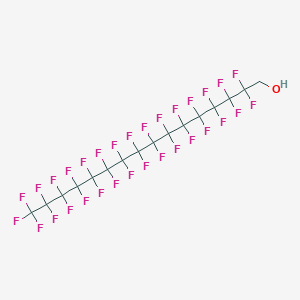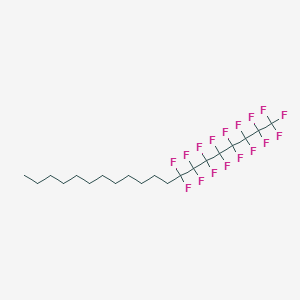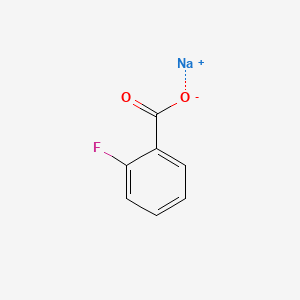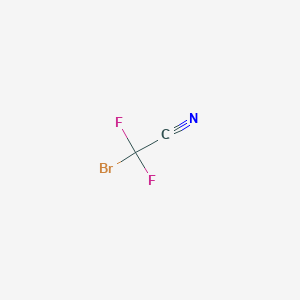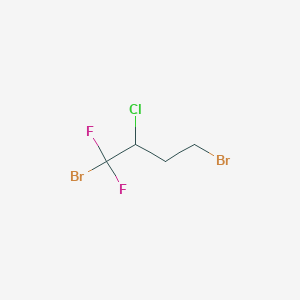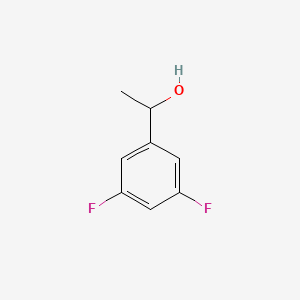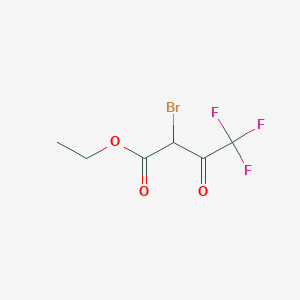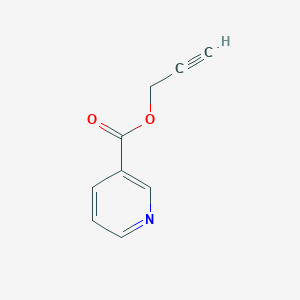
Prop-2-inyl-nicotinat
Übersicht
Beschreibung
Prop-2-ynyl nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a prop-2-ynyl group attached to the nicotinic acid moiety
Wissenschaftliche Forschungsanwendungen
Prop-2-ynyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Wirkmechanismus
Target of Action
Prop-2-ynyl nicotinate, like other nicotinate derivatives, is likely to target the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system.
Mode of Action
The compound acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission . This interaction results in changes in the neuronal activity and neurotransmitter release.
Biochemical Pathways
The biochemical pathways affected by Prop-2-ynyl nicotinate are likely similar to those of nicotine. Nicotine metabolism involves three known pathways in bacteria: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve various enzymes and lead to the breakdown of nicotine into simpler compounds .
Result of Action
Related compounds such as 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate and 3-(quinoxaline-3-yl) prop-2-yn-1-ol have been shown to induce apoptotic cell death in a549 lung cancer cells . They display a dose-dependent reducing power, free-radical scavenging activity, inhibition of cell viability, and stimulation of reactive oxygen species (ROS) production .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Prop-2-ynyl nicotinate. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity. For instance, the synthesis of related compounds involves specific reaction conditions, such as a certain temperature and an inert atmosphere . These conditions could potentially influence the compound’s action and stability.
Biochemische Analyse
Biochemical Properties
Prop-2-ynyl nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme P450 aromatase, where prop-2-ynyl nicotinate acts as a reversible inhibitor This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of androgens to estrogens, thereby influencing hormonal balance
Cellular Effects
Prop-2-ynyl nicotinate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, prop-2-ynyl nicotinate can modulate the expression of genes involved in the biosynthesis of nicotine and related alkaloids in tobacco plants This modulation occurs through the interaction with transcription factors such as ethylene response factors, which regulate the expression of metabolic and transport genes
Molecular Mechanism
The molecular mechanism of action of prop-2-ynyl nicotinate involves its binding interactions with biomolecules. As mentioned earlier, it acts as a reversible inhibitor of the enzyme P450 aromatase . This inhibition occurs through the binding of prop-2-ynyl nicotinate to the active site of the enzyme, preventing the conversion of androgens to estrogens. Additionally, prop-2-ynyl nicotinate may influence other enzymes and proteins involved in metabolic pathways, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prop-2-ynyl nicotinate can change over time. The stability and degradation of prop-2-ynyl nicotinate are important factors to consider. Studies have shown that prop-2-ynyl nicotinate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to prop-2-ynyl nicotinate can lead to changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of prop-2-ynyl nicotinate vary with different dosages in animal models. At low doses, prop-2-ynyl nicotinate may exhibit beneficial effects such as the modulation of hormonal balance and metabolic pathways. At high doses, toxic or adverse effects may be observed. For example, high doses of prop-2-ynyl nicotinate can lead to liver toxicity and other systemic effects in animal models . It is essential to determine the threshold doses to avoid adverse effects while maximizing the therapeutic potential of prop-2-ynyl nicotinate.
Metabolic Pathways
Prop-2-ynyl nicotinate is involved in several metabolic pathways. It interacts with enzymes such as P450 aromatase, which plays a crucial role in the biosynthesis of estrogens . Additionally, prop-2-ynyl nicotinate may influence other metabolic pathways related to the biosynthesis of nicotine and related alkaloids in plants . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of prop-2-ynyl nicotinate within cells and tissues are critical for its activity and function. Prop-2-ynyl nicotinate may interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments . These interactions can influence the localization and accumulation of prop-2-ynyl nicotinate, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of prop-2-ynyl nicotinate is essential for its activity and function. Prop-2-ynyl nicotinate may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic pathways. The subcellular localization of prop-2-ynyl nicotinate can affect its activity and function, influencing cellular processes and overall metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-ynyl nicotinate can be synthesized through the esterification of nicotinic acid with propargyl alcohol. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature and yields prop-2-ynyl nicotinate after purification .
Industrial Production Methods
Industrial production of prop-2-ynyl nicotinate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-ynyl nicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-ynyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Prop-2-ynyl alcohols or alkanes.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-ynyloxy benzene: Similar in structure but with an oxygen atom linking the prop-2-ynyl group to the benzene ring.
Prop-2-ynylsulfonium salts: Contain a sulfonium group instead of a nicotinate moiety.
N-(prop-2-yn-1-yl) derivatives: Compounds with a prop-2-ynyl group attached to various nitrogen-containing moieties .
Uniqueness
Prop-2-ynyl nicotinate is unique due to its combination of the prop-2-ynyl group and the nicotinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
prop-2-ynyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h1,3-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRVCGSWRVFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381625 | |
| Record name | Prop-2-ynyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24641-06-3 | |
| Record name | Prop-2-ynyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


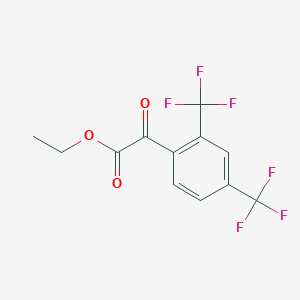
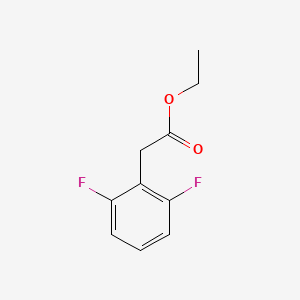
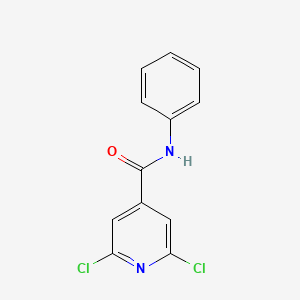
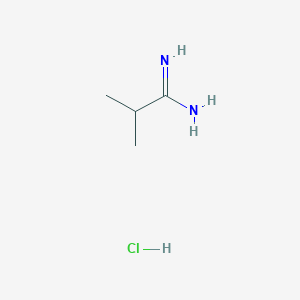
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)
